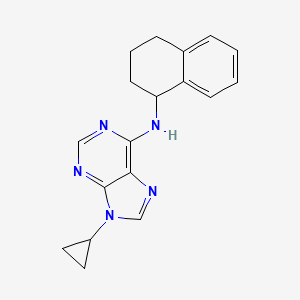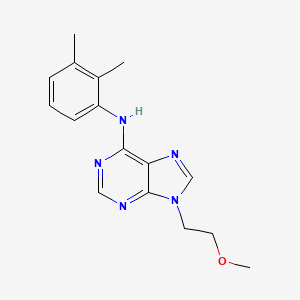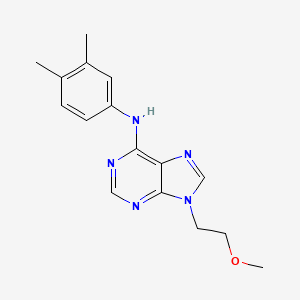![molecular formula C19H23N5O2S B6468003 2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine CAS No. 2640872-75-7](/img/structure/B6468003.png)
2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine is a synthetic organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields including chemistry, biology, medicine, and industry. The compound consists of a naphthyridine backbone attached to an imidazole-sulfonyl-piperidine moiety, which collectively contribute to its distinctive chemical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine typically involves a multi-step process:
Naphthyridine Formation: : The naphthyridine ring is synthesized through a cyclization reaction of appropriate precursors under controlled conditions, often involving a condensation reaction.
Imidazole Attachment: : The imidazole ring is then introduced to the naphthyridine structure through a substitution reaction. This step requires careful control of reaction parameters such as temperature, pH, and solvent choice to ensure high yield and purity.
Sulfonylation: : The next step involves sulfonylation of the imidazole ring, often using sulfonyl chloride in the presence of a base.
Piperidine Incorporation: : Finally, the piperidine moiety is added via a substitution reaction with the sulfonylated intermediate, under conditions that favor the desired substitution pattern.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but utilizes large-scale equipment and optimized reaction conditions to maximize yield and efficiency. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets stringent quality standards.
化学反应分析
Types of Reactions
2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: : Reduction reactions can convert specific functional groups within the molecule, such as the sulfonyl group, to other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetonitrile.
Catalysts: : Palladium on carbon (Pd/C), platinum dioxide (PtO2).
Major Products
The reactions described above can lead to the formation of various derivatives of the compound, each with unique properties and potential applications. For example, oxidation may yield sulfone derivatives with enhanced biological activity.
科学研究应用
2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine has shown promise in several scientific research areas:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as a probe in biological systems due to its unique structural features.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用机制
The exact mechanism of action of 2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine is still under investigation, but preliminary studies suggest it interacts with molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed effects. The compound's sulfonyl group and imidazole ring play crucial roles in its binding affinity and specificity.
相似化合物的比较
Compared to other compounds with similar structures, 2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Similar compounds include:
2-(1-{[1-(methyl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine: : Differing by the isopropyl group, leading to variations in hydrophobic interactions.
2-(1-{[1-(ethyl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine: : Featuring an ethyl group instead, influencing its overall reactivity and biological activity.
Hope this gives you a deep dive into the fascinating world of this compound!
属性
IUPAC Name |
2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-14(2)23-12-18(21-13-23)27(25,26)24-10-7-15(8-11-24)17-6-5-16-4-3-9-20-19(16)22-17/h3-6,9,12-15H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREZBBPZLVEHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methoxy-5-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467924.png)

![N-(5-chloro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467955.png)
![2-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467973.png)
![6-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6467974.png)
![N-(4-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467976.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6467977.png)


![6-fluoro-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline](/img/structure/B6467989.png)
![7-fluoro-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline](/img/structure/B6467991.png)
![2-(4-methoxy-3-methylphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6467992.png)
![N-(3-chloro-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467996.png)
![6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine](/img/structure/B6468002.png)
